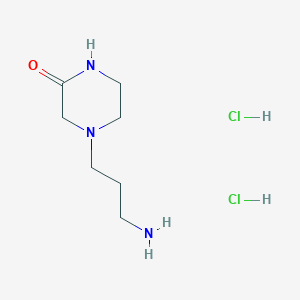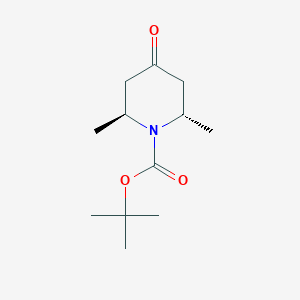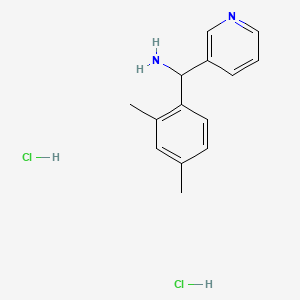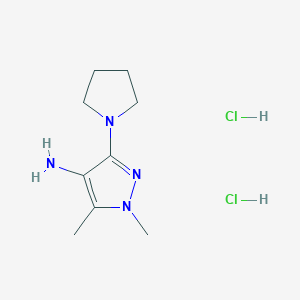
4-(3-Aminopropyl)piperazin-2-one dihydrochloride
説明
“4-(3-Aminopropyl)piperazin-2-one dihydrochloride” is an organic compound with the CAS Number: 1269039-67-9 . It has a molecular weight of 230.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(3-Aminopropyl)piperazin-2-one dihydrochloride” is 1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a SMILES string representation of O=C1NCCN(CCCN)C1.Cl.Cl , which provides a shorthand way to describe the structure of a chemical compound.科学的研究の応用
Antibacterial Activity
4-(3-Aminopropyl)piperazin-2-one dihydrochloride and its derivatives have demonstrated notable antibacterial properties. Studies have shown compounds like N,N′-bis(4-chlorobenzylidene)- and N,N′-bis(4-cyanobenzylidene)-1,4-bis(3-aminopropyl)piperazine exhibit good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018). Another compound, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, also showed similar antibacterial effects (Xu et al., 2012).
Antimalarial Applications
Compounds based on the 4-(3-Aminopropyl)piperazin-2-one dihydrochloride structure have been explored for their antimalarial properties. For instance, libraries of 1,4-bis(3-aminopropyl)piperazine derivatives showed potential in inhibiting beta-hematin formation, a process linked to malaria pathology. These compounds were also used as tools for the identification and validation of new antimalarial targets (Deprez-Poulain & Melnyk, 2005).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of 4-(3-Aminopropyl)piperazin-2-one dihydrochloride derivatives are significant aspects of research. These studies often focus on the synthesis of novel compounds and their crystal structure analysis, which can lead to the discovery of new materials with unique properties (Xu et al., 2011).
Exploration of New Pharmaceutical Applications
Research has also been conducted to explore new pharmaceutical applications of these compounds. For instance, derivatives of 4-(3-Aminopropyl)piperazin-2-one dihydrochloride have been synthesized and evaluated for potential therapeutic uses, including their role in treating diseases like malaria and their antibacterial properties (Ryckebusch et al., 2005).
Development of Novel Catalytic Processes
The role of 4-(3-Aminopropyl)piperazin-2-one dihydrochloride in catalysis has been a subject of study, particularly in the synthesis of complex organic compounds. This research is crucial for developing more efficient and environmentally friendly chemical processes (Yousefi et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(3-aminopropyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSXTWLJQJPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)piperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}propanoate](/img/structure/B3095671.png)


![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/structure/B3095695.png)
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)
![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/structure/B3095730.png)
![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)


![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)

